Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate (CAS: 874208-41-0) is a pyrimidine derivative with a molecular formula of C₂₁H₁₈ClN₃O₃S and a molecular weight of 427.9039 g/mol . Its structure features a pyrimidine core substituted with a chlorine atom at position 5, a 2-methylbenzylthio group at position 2, and a benzoate ester linked via a carbonylamino spacer. The chlorine atom and thioether group may enhance lipophilicity and bioactivity, while the ester group influences solubility and metabolic stability.
Properties
Molecular Formula |
C21H18ClN3O3S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-5-3-4-6-15(13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
IYPJJUDVVHSPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyrimidine and 2-methylbenzylthiol. The resulting intermediate is then subjected to further functionalization to introduce the carbonyl and amino groups, followed by esterification to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 of the pyrimidine ring is susceptible to nucleophilic substitution. This reactivity is critical in modifying the compound for pharmaceutical applications.
Key Insight : The electron-withdrawing pyrimidine ring activates the chlorine for substitution, enabling diverse functionalization. For example, reaction with ethylamine yields 5-(ethylamino) derivatives, which have shown enhanced binding to biological targets .
Oxidation of Thioether Group
The 2-methylbenzylthio group (-S-CH₂-C₆H₄-Me) undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioavailability.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4–6 hours | Sulfoxide (R-SO-CH₂-C₆H₄-Me) |
| mCPBA | Dichloromethane, 0°C to RT, 2 hours | Sulfone (R-SO₂-CH₂-C₆H₄-Me) |
Mechanistic Note : Sulfone formation significantly increases the compound’s electrophilicity, making it more reactive toward nucleophiles .
Hydrolysis Reactions
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Product |
|---|---|---|
| Basic Hydrolysis | NaOH (1–2 M), H₂O/EtOH, reflux | 4-[(Pyrimidin-4-yl carbonyl)amino]benzoic acid |
| Acidic Hydrolysis | HCl (6 M), reflux | Same as above, but slower kinetics |
Application : Hydrolysis to the carboxylic acid facilitates conjugation with biomolecules (e.g., peptides) for targeted drug delivery .
Reductive Transformations
The amide linkage and aromatic rings can undergo selective reduction under controlled conditions.
Caution : Over-reduction of the amide may disrupt the pyrimidine core, necessitating careful stoichiometric control .
Cross-Coupling Reactions
The thioether group enables participation in transition metal-catalyzed reactions for bioconjugation or structural diversification.
Example : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic moieties, enhancing π-stacking interactions in drug-receptor binding .
Photochemical and Thermal Stability
Studies on analogous pyrimidines indicate potential degradation pathways:
Storage Recommendation : Protect from light and store at –20°C to prevent decomposition .
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate exhibit promising anticancer activity. The compound's structure allows it to interact with various biological targets involved in tumor progression.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study examined the cytotoxic effects of similar pyrimidine derivatives on human cancer cell lines, including colon and breast cancer. Results indicated significant inhibition of cell proliferation, with some compounds inducing apoptosis through caspase activation pathways .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes in the cell cycle, particularly those related to DNA synthesis and repair. This is supported by docking studies that suggest strong binding affinities to target proteins involved in tumor growth .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its structural components suggest efficacy against various pathogens.
Relevant Findings
- Activity Against Mycobacterium tuberculosis : Similar compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents .
- Broad-Spectrum Antimicrobial Properties : Research into related pyrimidine derivatives has revealed activity against a range of bacterial strains, suggesting that modifications to the methyl benzyl thio group could enhance this activity .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties.
Evidence of Efficacy
- Inhibition of COX Enzymes : Studies have shown that certain derivatives significantly decrease the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are key players in inflammatory processes .
- Structure–Activity Relationship (SAR) : Preliminary SAR investigations indicate that electron-donating substituents enhance anti-inflammatory activity, suggesting avenues for optimizing the compound's therapeutic profile .
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidine moieties could play a role in binding to the active site of enzymes or interacting with cellular membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Derivatives
2-((2-Methylbenzyl)Thio)-5-(4-((6-(Trifluoromethyl)Pyrimidin-4-yl)Oxy)Phenyl)-1,3,4-Thiadiazole (6a)
- Structure : Contains a thiadiazole ring linked to a trifluoromethylpyrimidine moiety.
- Activity : Exhibits inhibition rates of 65–85% against Botrytis cinerea at 50 µg/mL .
- Comparison : Unlike the target compound, 6a lacks the benzoate ester and chlorine substituent but shares a pyrimidine-thioether motif. The trifluoromethyl group may confer higher fungal resistance compared to the target’s chlorine.
9-(2-Chlorobenzylidene)-5-(2-Chlorophenyl)-2-Phenyl-3,5,6,7,8,9-Hexahydro-4H-Chromeno[2,3-d]Pyrimidin-4-One (4)
- Structure: Chromene-fused pyrimidinone with dual chlorophenyl groups.
- Key Features : The chromene system enhances planarity, possibly improving DNA intercalation in pharmaceutical applications.
- Comparison: While both compounds contain chlorine, the chromeno-pyrimidinone scaffold diverges significantly from the target’s linear pyrimidine-benzoate architecture, suggesting divergent biological targets .
Sulfur-Containing Heterocycles
N-[5-(4-Chlorobenzyl)-Thiazol-2-yl]-2-Morpholin-4-yl-2-Thioxoacetamide (6a)
- Structure : Thiazole ring with a morpholinyl-thioxoacetamide side chain.
- Key Features : The thioxoacetamide group enables hydrogen bonding, while morpholine enhances solubility.
- Synthesis : Achieved in 84% yield , indicating efficient preparation compared to the target compound (synthesis details unspecified) .
- Comparison : The thiazole and morpholine groups distinguish this compound from the target’s pyrimidine-thioether system, likely leading to different pharmacokinetic profiles.
Sulfonylurea Herbicides (Triazine Derivatives)
Triflusulfuron Methyl Ester
- Structure : Triazine core with a sulfonylurea bridge and trifluoroethoxy group.
- Application : Herbicide targeting acetolactate synthase (ALS) in plants.
- Comparison : Unlike the target compound, triflusulfuron’s triazine-sulfonylurea system is optimized for ALS inhibition. The benzoate ester in the target may reduce herbicidal activity but improve mammalian cell compatibility .
Pyrrolo-Pyrazolone Derivatives
4-(3-Ethoxyphenyl)-5-Ethyl-3-(2-Hydroxyphenyl)-4,5-Dihydropyrrolo[3,4-c]Pyrazol-6(1H)-One
- Structure : Pyrrolo-pyrazolone fused system with ethoxy and hydroxyphenyl groups.
- Molecular Weight : 363.4097 g/mol , significantly lower than the target compound.
- Comparison : The absence of sulfur and chlorine, along with a compact fused ring system, limits structural overlap. The target’s higher molecular weight may reduce diffusion efficiency but enhance target specificity .
Key Insights
- Chlorine Substitution: The target’s chlorine atom may enhance bioactivity compared to non-halogenated analogs (e.g., pyrrolo-pyrazolone), similar to dual-chlorophenyl chromeno-pyrimidinones .
- Thioether vs. Thiadiazole/Thioxo Groups : The 2-methylbenzylthio group in the target could improve membrane permeability compared to thiadiazole or thioxoacetamide systems .
Biological Activity
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrimidine ring substituted with a chloro group and a thioether moiety, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 372.87 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains using the microdilution method.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 8.0 μg/mL |
These results suggest that this compound exhibits moderate antibacterial and antifungal activities comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
| Concentration (μM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 45 | 50 |
| 20 | 65 | 70 |
| 50 | 85 | 90 |
The anti-inflammatory effects indicate that this compound may be useful in treating conditions characterized by excessive inflammation .
Anticancer Activity
The compound's potential anticancer effects have been assessed in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that this compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated an MIC of 8 μg/mL, indicating potential for clinical application in treating resistant infections.
- Case Study on Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound reduced paw swelling significantly compared to control groups, supporting its application in inflammatory diseases.
Q & A
(Basic) How can researchers optimize the synthesis of Methyl 4-[...]benzoate to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Catalyst Screening : Test nucleophilic catalysts (e.g., DMAP) to enhance acylation efficiency between pyrimidine and benzoate moieties.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, as seen in similar pyrimidine-thioether syntheses .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions, as demonstrated in analogous carbamate syntheses .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (≥95% threshold) .
(Basic) What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., methylbenzyl-thioether protons at δ 2.3–2.5 ppm, pyrimidine carbonyl at ~165 ppm) .
- X-ray Crystallography : Resolve molecular conformation using single-crystal diffraction (e.g., R factor ≤ 0.05, data-to-parameter ratio >10:1) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] with <2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
(Advanced) How can single-crystal X-ray diffraction data resolve ambiguities in molecular conformation?
Methodological Answer:
Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K to minimize thermal motion artifacts .
- Structure Refinement : Apply SHELXL with restraints for disordered regions (e.g., methylbenzyl side chains). Prioritize low R (<0.05) and wR (<0.10) values .
- Torsion Angle Analysis : Compare experimental dihedral angles (e.g., pyrimidine-benzoate linkage) with DFT-optimized geometries to validate stability .
(Advanced) What strategies address contradictory biological activity data across assay systems?
Methodological Answer:
- Assay Validation : Cross-test in orthogonal systems (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .
- Metabolite Screening : Perform LC-MS to identify degradation products that may interfere with activity .
- Dose-Response Curves : Calculate EC/IC values across ≥3 independent replicates to ensure reproducibility .
(Advanced) How should researchers design environmental fate studies for this compound?
Methodological Answer:
Adopt a tiered approach per INCHEMBIOL guidelines :
- Phase 1 (Lab) : Measure logP (octanol-water) and hydrolysis half-life (pH 4–9 buffers, 25–50°C) to predict environmental persistence.
- Phase 2 (Microcosm) : Simulate soil/water partitioning using -labeled compound to track mineralization and bound residues.
- Phase 3 (Field) : Monitor degradation in agricultural soils (4 replicates, 5 plants/plot) under realistic conditions .
(Basic) What are key considerations for in vitro biological activity studies?
Methodological Answer:
- Cell Line Selection : Use target-relevant lines (e.g., cancer cells for antiproliferative assays) with mycoplasma-free validation .
- Dosing Protocol : Pre-incubate compound 24–48 hours to account for delayed metabolic activation .
- Controls : Include vehicle (DMSO), positive (e.g., cisplatin), and negative (untreated) controls .
(Advanced) How can computational methods predict reactivity or metabolic pathways?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., cytochrome P450 3A4) for metabolic site prediction .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using CoMFA/CoMSIA .
- MD Simulations : Simulate solvation dynamics (GROMACS) to assess hydrolysis susceptibility in aqueous environments .
(Advanced) What challenges arise when correlating crystallographic and NMR data?
Methodological Answer:
- Dynamic Effects : X-ray captures static crystal packing, while NMR reflects solution-phase conformers. Use variable-temperature NMR (VT-NMR) to probe flexibility (e.g., methylbenzyl rotation barriers) .
- Solvent Artifacts : Compare DMSO-d vs. CDCl spectra to identify solvent-induced shifts .
- Paramagnetic Filtering : Add Cr(acac) to suppress signals from flexible regions, aligning NMR data with crystallographic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
